6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine
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Description
The compound “6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine” is a derivative of benzothiazole . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .
Synthesis Analysis
Benzothiazole derivatives can be synthesized using various methods. The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the fusion of the thiazole ring with a benzene ring . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . The formation of the products, 3-aminoimidazo2,1-bbenzothiazoles, is facilitated by fast removal of water due to strong dehydrating agent P2O5/SiO2 .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary based on their specific structure and functional groups . They are known for their high reactivity, which is attributed to the presence of electron-rich heteroatoms, nitrogen and sulfur .Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit anti-tubercular activity . Piperazine derivatives, another component of the compound, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Mode of Action
tuberculosis . Piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
Benzothiazole and piperazine derivatives, which are components of this compound, have been found to interact with various biochemical pathways related to their respective biological activities .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Benzothiazole derivatives have been found to have anti-tubercular activity , and piperazine derivatives have a wide range of biological activities .
Future Directions
Properties
IUPAC Name |
4-methoxy-2-[4-(9-methylpurin-6-yl)piperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7OS/c1-23-11-21-15-16(23)19-10-20-17(15)24-6-8-25(9-7-24)18-22-14-12(26-2)4-3-5-13(14)27-18/h3-5,10-11H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBZDGPRGQDMGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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